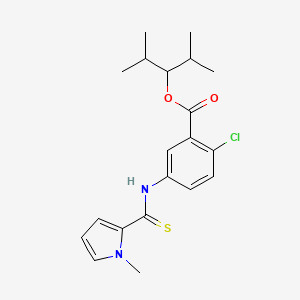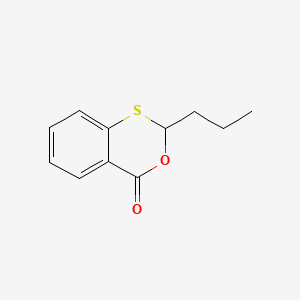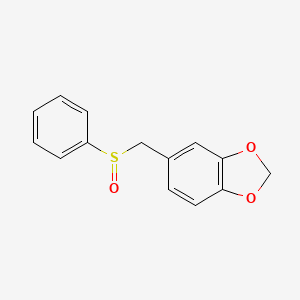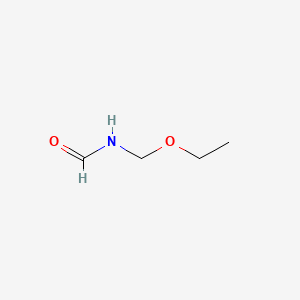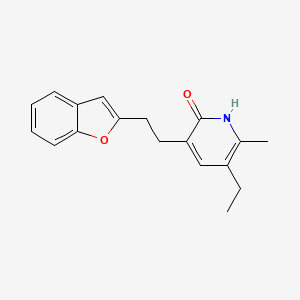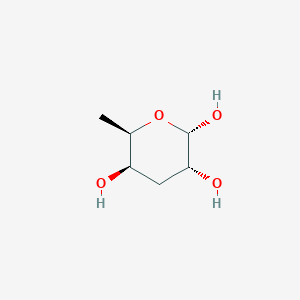
3,6-dideoxy-alpha-D-xylo-hexopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dideoxy-alpha-D-xylo-hexopyranose is a rare sugar derivative that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit contains six carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dideoxy-alpha-D-xylo-hexopyranose typically involves the selective removal of hydroxyl groups from a hexopyranose precursor. One common method includes the use of protective groups to shield specific hydroxyl groups during the reaction process. The reaction conditions often involve the use of strong acids or bases to facilitate the removal of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include multiple steps of purification and crystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dideoxy-alpha-D-xylo-hexopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
3,6-Dideoxy-alpha-D-xylo-hexopyranose has several applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of specialized biochemical reagents for research purposes
Mecanismo De Acción
The mechanism of action of 3,6-dideoxy-alpha-D-xylo-hexopyranose involves its interaction with specific enzymes and proteins in biological systems. It can act as a substrate or inhibitor for various glycosyltransferases and glycosidases, affecting the synthesis and degradation of glycoconjugates. The molecular targets and pathways involved include the modulation of carbohydrate metabolism and the inhibition of bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Abequose: Another dideoxy sugar with similar structural properties.
Tyvelose: A stereoisomer with distinct biological functions.
Uniqueness
3,6-Dideoxy-alpha-D-xylo-hexopyranose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to interact with various enzymes and its role in glycobiology research make it a valuable compound for scientific studies .
Propiedades
Número CAS |
89194-46-7 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2S,3R,5R,6R)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |
Clave InChI |
KYPWIZMAJMNPMJ-KAZBKCHUSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C[C@H]([C@H](O1)O)O)O |
SMILES canónico |
CC1C(CC(C(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


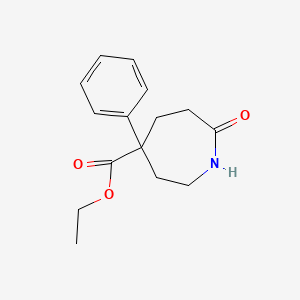
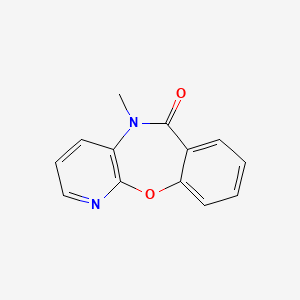
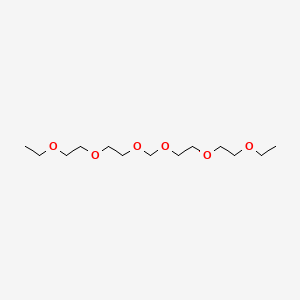
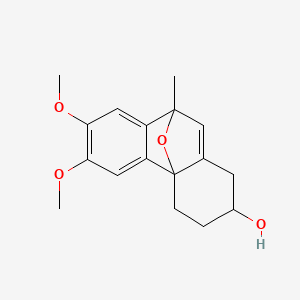
![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)

